

# Discovery and synthesis of G

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## Compound of Interest

Compound Name: *G12C protein-IN-1*

Cat. No.: *B15137991*

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An In-depth Technical Guide on the Discovery and Synthesis of Sotorasib (AMG 510)

## Introduction

Sotorasib (formerly AMG 510; brand name Lumakras) is a first-in-class, orally bioavailable, and irreversible inhibitor of the KRAS G12C mutant protein. The KRAS oncogene is one of the most frequently mutated in human cancers, and the G12C mutation, in particular, has been a challenging target for drug development for decades. This document provides a comprehensive overview of the discovery, mechanism of action, and synthesis of sotorasib, intended for researchers, scientists, and drug development professionals.

## Discovery of Sotorasib

The discovery of sotorasib was a landmark achievement in oncology, stemming from a concerted effort to directly target a mutated form of the KRAS protein.

## Target Identification and Validation

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene can lead to the constitutive activation of the protein, driving tumorigenesis. The G12C mutation, where glycine at position 12 is substituted with cysteine, was identified as a key oncogenic driver in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. The presence of the cysteine residue in the mutant protein, which is absent in the wild-type, presented a unique opportunity for the development of covalent inhibitors.

## Screening and Lead Optimization

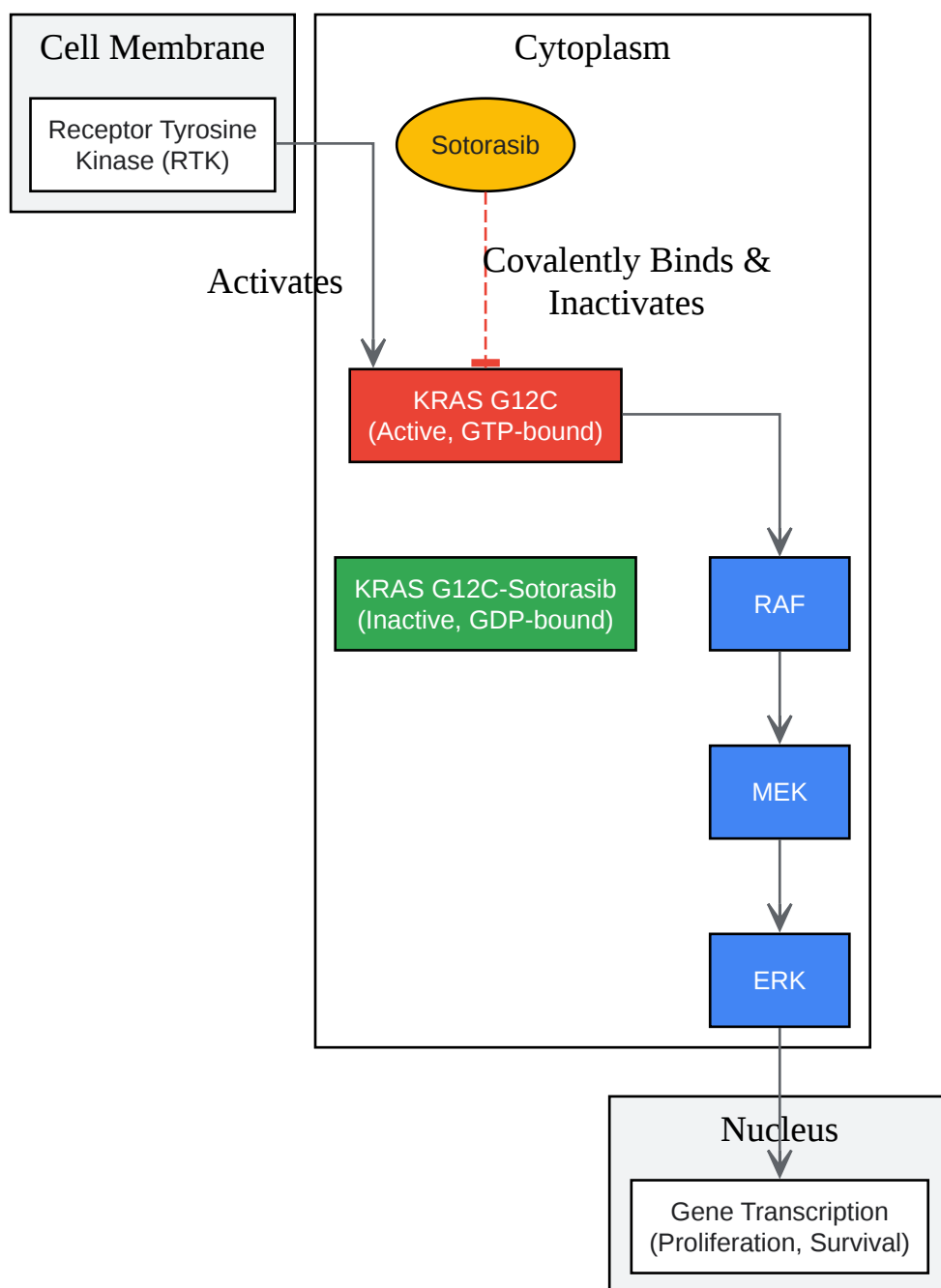
Researchers at Amgen employed a novel high-throughput screening platform to identify small molecules that could bind to the shallow switch-II pocket of KRAS G12C. This led to the identification of a lead compound that could be optimized to improve its potency, selectivity, and pharmacokinetic properties. Structure-based drug design and medicinal chemistry efforts were instrumental in developing a molecule with the desired characteristics, ultimately leading to the discovery of sotorasib.

## Mechanism of Action

Sotorasib is a highly selective, covalent inhibitor of KRAS G12C. It works by irreversibly binding to the cysteine residue of the mutant protein. This covalent modification locks KRAS G12C in an inactive, GDP-bound state, thereby inhibiting its downstream signaling.

## Signaling Pathway

The inhibition of KRAS G12C by sotorasib leads to the downregulation of the mitogen-activated protein kinase (MAPK) pathway, which is a critical signaling cascade for cell growth and survival.



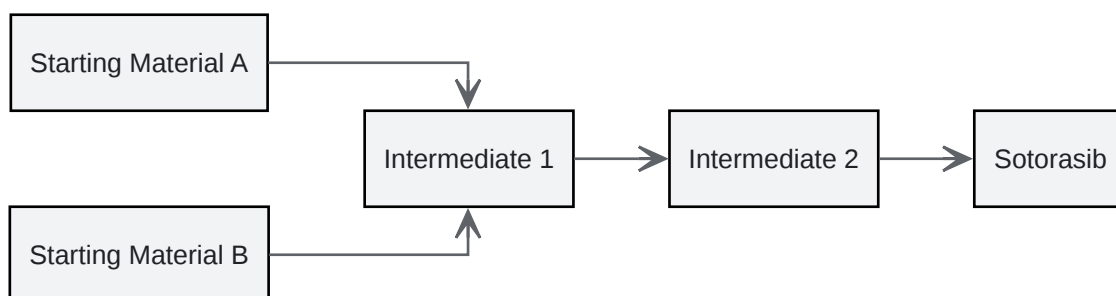
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Caption: Sotorasib covalently binds to KRAS G12C, locking it in an inactive state and inhibiting downstream MAPK signaling.

## Synthesis of Sotorasib

The chemical synthesis of sotorasib involves a multi-step process. A representative synthetic scheme is outlined below.

## Experimental Workflow for Synthesis



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Caption: A simplified workflow for the chemical synthesis of Sotorasib.

## Detailed Experimental Protocol

A detailed, step-by-step protocol for the synthesis of sotorasib has been published in the scientific literature. The following is a summarized version of a potential synthetic route, and for full details, it is recommended to consult the primary literature.

### Step 1: Synthesis of Intermediate 1

- Starting materials A and B are reacted in the presence of a suitable catalyst and solvent.
- The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is worked up and the product, Intermediate 1, is purified by column chromatography.

### Step 2: Synthesis of Intermediate 2

- Intermediate 1 is subjected to a subsequent reaction, for instance, a cross-coupling reaction, with a specific reagent to introduce a key structural motif

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